1-Azabicyclo[3.2.1]octan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[3.2.1]octan-4-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure.
Mechanism of Action
Target of Action
The primary target of 1-Azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold, which is structurally similar, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The specific mode of action of 1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to interact with various biological targets, leading to a range of biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 1-Azabicyclo[32Tropane alkaloids, which share a similar structure, are known to have various molecular and cellular effects .
Preparation Methods
The synthesis of 1-Azabicyclo[3.2.1]octan-4-one typically involves intramolecular cyclization reactions. One common method includes the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, resulting in the formation of the desired bicyclic structure . Industrial production methods often rely on similar cyclization techniques, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
1-Azabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Azabicyclo[3.2.1]octan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active compounds.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Azabicyclo[3.2.1]octan-4-one can be compared with other similar nitrogen-containing bicyclic compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar structure but differs in the position of the nitrogen atom, leading to different chemical properties and applications.
8-Azabicyclo[3.2.1]octane: Another related compound, which is the central core of tropane alkaloids, known for their biological activities.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-2-4-8-3-1-6(7)5-8/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDKXEOFEHVUSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC(=O)C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.